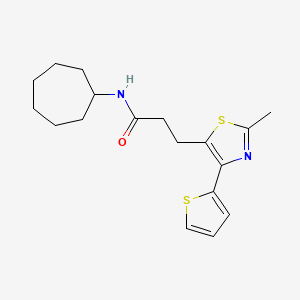

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-Cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group and a thiophen-2-yl moiety at positions 2 and 4, respectively. The propanamide side chain terminates in a cycloheptyl group, contributing to its lipophilic character. The compound’s safety profile, as outlined in , highlights significant hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating stringent handling precautions (e.g., P280 for protective gear and P271 for ventilation) .

Properties

IUPAC Name |

N-cycloheptyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS2/c1-13-19-18(15-9-6-12-22-15)16(23-13)10-11-17(21)20-14-7-4-2-3-5-8-14/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPAOYZHIRHQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2CCCCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the nucleophilic addition reaction of a thiazole precursor with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights:

Thiazole vs. Triazole/Tetrazole Cores :

- The thiazole ring in the target compound (vs. triazole/tetrazole in others) modulates electronic properties and binding affinity. Thiazoles are common in agrochemicals (e.g., –6), while tetrazoles () serve as bioisosteres for carboxylic acids, improving metabolic stability .

Substituent Effects: Amide Nitrogen: The cycloheptyl group in the target compound enhances lipophilicity compared to smaller alkyl/aryl groups (e.g., 2-ethoxyphenyl in ). This may influence membrane permeability in biological systems. Thiophene vs.

Safety Profiles :

- The target compound’s hazards (H315, H319, H335) align with typical thiazole derivatives, which often require protective handling. In contrast, trifluoropropylsulfinyl groups () may pose environmental risks due to persistence .

Biological Activity

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological properties.

Structural Overview

The compound features a thiazole ring, a thiophene ring, and a propanamide functional group. Its molecular formula is , with a molecular weight of approximately 348.52 g/mol. The unique structure contributes to its diverse biological activities, making it a subject of study in medicinal chemistry.

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains a cycloheptyl substituent; potential for different biological activity due to steric effects. |

The specific mechanisms of action for this compound remain largely unexplored. However, thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects:

- Enzyme Interaction : The compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

- Cell Signaling Pathways : It influences key signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Antioxidant Activity : The compound's thiazole and thiophene rings contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Biochemical Pathways

This compound affects several biochemical pathways:

- Cellular Metabolism : It modulates metabolic processes by influencing gene expression and cellular function.

- Antimicrobial and Antiviral Activities : Thiazole derivatives have demonstrated antimicrobial and antiviral properties, suggesting that this compound may also exhibit similar activities against various pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized but is expected to vary based on its structural components. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic potential.

Antimicrobial Properties

Thiazole-based compounds have been documented for their antimicrobial activities against various bacteria and fungi. The structural characteristics of N-cycloheptyl derivatives may enhance their efficacy in combating microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.